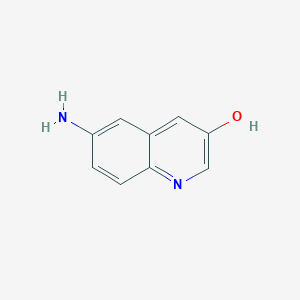

6-Aminoquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLCOODUDSVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315390 | |

| Record name | 6-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99513-22-1 | |

| Record name | 6-Amino-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99513-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Aminoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoquinolin-3-ol (CAS No. 99513-22-1) is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with both an amino and a hydroxyl group. This unique combination of functional groups makes it a valuable building block and a key intermediate in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore present in a wide array of therapeutic agents, and the strategic placement of the amino and hydroxyl moieties offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its structure, reactivity, and potential applications. While specific experimental data for this particular isomer is not extensively available in peer-reviewed literature, this document consolidates information from chemical supplier databases, safety data sheets, and extrapolations from closely related analogues to provide a robust predictive profile for researchers.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar bicyclic aromatic system. The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing nitrogen atom in the quinoline ring, establishes a complex electronic environment that dictates its chemical behavior.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 99513-22-1 | [1] |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

| Appearance | Yellow to Brown Solid | - |

| Storage | 2-8°C, inert atmosphere, protected from light | - |

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Capable of solvating the polar functional groups and the aromatic system. |

| Alcohols | Methanol, Ethanol | Moderate to High | The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor. |

| Chlorinated | Chloroform | Moderate | - |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low | The nonpolar quinoline core limits solubility. |

| Aqueous (Acidic) | Dilute HCl | Moderate to High | The basic amino group will be protonated, forming a more soluble salt. |

| Aqueous (Basic) | Dilute NaOH | Moderate to High | The acidic hydroxyl group will be deprotonated, forming a more soluble salt. |

Experimental Insight: For biological assays requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. The final DMSO concentration should be carefully controlled to avoid interference with the assay.

Predicted Acidity and Basicity (pKa)

The pKa values of this compound are crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and target engagement.

-

Basic pKa (Amino Group): The amino group at the 6-position is expected to be basic. For the related 6-aminoquinoline, the pKa of the conjugate acid is reported to be 5.63.[2] The presence of the hydroxyl group may slightly alter this value.

-

Acidic pKa (Hydroxyl Group): The hydroxyl group at the 3-position is phenolic and therefore weakly acidic. Its pKa is likely to be in the range of 9-10, similar to other hydroxyquinolines.

-

Quinoline Nitrogen: The nitrogen in the quinoline ring is weakly basic, with the pKa of the conjugate acid of quinoline itself being approximately 4.9.[2]

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as a broad signal for the amino protons and a signal for the hydroxyl proton. The exact chemical shifts will be solvent-dependent. The aromatic region will likely display a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline scaffold. The carbons attached to the amino and hydroxyl groups will exhibit chemical shifts influenced by the electron-donating nature of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H Stretch (hydroxyl) |

| 3400-3200 | Medium (doublet) | N-H Stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1650-1580 | Strong | N-H Bend (scissoring) |

| 1600-1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| 1350-1250 | Strong | Aromatic C-N Stretch |

| 1250-1150 | Strong | C-O Stretch (phenol) |

| 900-680 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the quinoline ring system.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by functional group manipulations.

Retrosynthetic Analysis and Synthetic Strategies

A plausible retrosynthetic analysis suggests that this compound can be derived from a suitably substituted aniline and a three-carbon synthon.

Caption: Retrosynthetic approach for this compound.

Common synthetic routes for the quinoline core include:

-

Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

-

Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]

-

Palladium-Catalyzed Reactions: Modern cross-coupling methodologies can also be employed to construct the quinoline scaffold or introduce the amino and hydroxyl groups.[3]

Chemical Reactivity

The reactivity of this compound is governed by its three key structural features: the aromatic quinoline ring, the nucleophilic amino group, and the phenolic hydroxyl group.

References

An In-depth Technical Guide to the Synthesis of 6-Aminoquinolin-3-ol

This guide provides a comprehensive technical overview of the synthetic pathways leading to 6-Aminoquinolin-3-ol, a quinoline derivative of significant interest to researchers and professionals in drug development. While direct, peer-reviewed synthetic protocols for this specific molecule are not extensively documented, this paper constructs a plausible and robust synthetic strategy based on well-established principles of heterocyclic chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] It is the core structure of numerous natural products, most notably the anti-malarial alkaloid quinine. Synthetic quinoline derivatives have found broad applications as therapeutic agents, exhibiting anti-inflammatory, anti-microbial, and anti-cancer properties.[2][3] The diverse biological activities of quinolines stem from their ability to intercalate into DNA, inhibit enzymes, and interact with various receptors. Consequently, the development of efficient and versatile methods for the synthesis of functionalized quinolines is a central theme in modern organic and medicinal chemistry.

Several classical named reactions provide the foundation for quinoline synthesis, each offering a unique approach to constructing the bicyclic core from different starting materials.[4] These methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been refined over the years to improve yields, expand substrate scope, and enhance regioselectivity.[4][5][6]

Overview of Classical Quinoline Syntheses

-

Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline core.[4][6] The reaction proceeds through the in-situ formation of acrolein from glycerol.[7]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][8]

-

Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4]

-

Friedländer Synthesis: This reaction is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

Caption: Overview of classical named reactions for quinoline synthesis.

Proposed Synthetic Pathway for this compound

A robust and logical two-step pathway for the synthesis of this compound is proposed, commencing with the synthesis of a key nitro-intermediate, followed by a selective reduction.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Nitroquinolin-3-ol via Cyclization

The initial and most critical step is the construction of the 6-nitroquinolin-3-ol core. This can be achieved through a modification of the Skraup or Doebner-von Miller reaction, using 4-nitroaniline as the starting material to ensure the nitro group is positioned correctly at the 6-position of the resulting quinoline. The choice of the three-carbon component is crucial for introducing the hydroxyl group at the 3-position. Malonic acid or its derivatives are suitable candidates for this purpose.

Reaction: 4-Nitroaniline + Malonic Acid → 6-Nitroquinolin-3-ol

Mechanistic Rationale: In a manner analogous to the Skraup synthesis, the reaction would be conducted in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which serves as both a catalyst and a dehydrating agent. The reaction likely proceeds through the following key transformations:

-

Decarboxylation and Condensation: Under strong acidic and heated conditions, malonic acid can undergo decarboxylation to form a reactive ketene or equivalent species which then reacts with 4-nitroaniline.

-

Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring of the aniline derivative attacks a carbonyl group, leading to the closure of the pyridine ring.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps would lead to the formation of the aromatic 6-nitroquinolin-3-ol.

This proposed reaction leverages readily available starting materials and established reaction principles to construct the key intermediate.

Step 2: Reduction of 6-Nitroquinolin-3-ol to this compound

The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis. For substrates containing other potentially sensitive functional groups, chemoselective reducing agents are preferred. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and highly effective method for this purpose, as it is compatible with the phenolic hydroxyl group.[9][10][11]

Reaction: 6-Nitroquinolin-3-ol + SnCl₂/HCl → this compound

Mechanistic Rationale: The reduction of the nitro group by SnCl₂ is a multi-step process involving a series of single electron transfers from Sn(II) to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the final amine.[11] The acidic medium is crucial for this transformation.

Detailed Experimental Protocols

The following protocols are proposed based on standard laboratory procedures for similar reactions.

Protocol 1: Synthesis of 6-Nitroquinolin-3-ol

Materials:

-

4-Nitroaniline

-

Malonic Acid

-

Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 4-nitroaniline and malonic acid to an excess of polyphosphoric acid.

-

Heat the reaction mixture with stirring to a temperature of 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent system to yield pure 6-nitroquinolin-3-ol.

Protocol 2: Synthesis of this compound

Materials:

-

6-Nitroquinolin-3-ol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide solution (e.g., 10 M)

-

Ethyl acetate

Procedure:

-

Dissolve 6-nitroquinolin-3-ol in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Cool the flask in an ice bath and add concentrated hydrochloric acid dropwise with stirring.[12]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and carefully basify it with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the aqueous slurry with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Characterization of this compound

As no direct spectroscopic data for this compound is readily available in the literature, the following characterization data is predicted based on the analysis of structurally similar compounds like 6-aminoquinoline and 3-aminoquinoline.[13][14]

| Property | Predicted Value/Observation |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Likely a solid, possibly colored (e.g., yellow to brown) |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.5 ppm. A broad singlet for the -NH₂ protons (exchangeable with D₂O). A singlet for the -OH proton (exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons in the range of δ 100-150 ppm. The carbon bearing the hydroxyl group (C3) would be deshielded, and the carbon bearing the amino group (C6) would also show a characteristic shift. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 160. |

| IR Spectroscopy | Characteristic N-H stretching bands for the amino group (~3300-3500 cm⁻¹). Broad O-H stretching band for the hydroxyl group (~3200-3600 cm⁻¹). C=C and C=N stretching vibrations for the aromatic rings. |

Applications and Future Directions

Amino- and hydroxy-substituted quinolines are of significant interest in drug discovery. The presence of both an amino and a hydroxyl group in this compound provides two key points for further functionalization, making it a versatile intermediate for the synthesis of a library of derivatives.

Potential Applications:

-

Kinase Inhibitors: Aminoquinoline and aminoisoquinoline scaffolds are found in several kinase inhibitors used in cancer therapy.[15][16] The this compound core could be elaborated to design novel kinase inhibitors.

-

Anti-malarial Agents: As a structural analog of other aminoquinolines, it could serve as a starting point for the development of new anti-malarial drugs.

-

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Substituents like amino and hydroxyl groups can modulate these properties, suggesting potential applications as fluorescent probes in biological imaging.

Conclusion

This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound. By leveraging classic quinoline synthesis reactions and well-established reduction methodologies, this guide provides a blueprint for researchers to access this valuable heterocyclic compound. The detailed protocols and mechanistic rationale are intended to empower scientists in the fields of medicinal chemistry and drug development to explore the therapeutic potential of novel quinoline derivatives based on the this compound scaffold.

References

- 1. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. US20170209441A1 - Aminoquinoline derivatives and uses thereof - Google Patents [patents.google.com]

- 4. iipseries.org [iipseries.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. synarchive.com [synarchive.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 12. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 13. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 16. US9365518B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]

Introduction: The Significance of the 6-Aminoquinolin-3-ol Scaffold

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Aminoquinolin-3-ol

This compound is a heterocyclic aromatic compound featuring a quinoline core, a pharmacophore of significant interest in medicinal chemistry and materials science. Quinoline derivatives are foundational to a wide array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors.[1][2] The specific substitution pattern of an amino group at the 6-position and a hydroxyl group at the 3-position creates a unique electronic and structural profile, making this compound a valuable building block for novel drug candidates and functional materials.

A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Compound Properties & Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | PubChem[3] |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Spectroscopy | Key Characteristics (Predicted) |

| ¹H NMR | Aromatic protons influenced by electron-donating groups, broad signals for -OH and -NH₂ protons. |

| ¹³C NMR | Nine distinct carbon signals, with chemical shifts indicating aromaticity and substitution. |

| IR (FTIR-ATR) | Characteristic broad O-H and N-H stretches, C=C and C=N aromatic ring vibrations. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 160, with fragmentation patterns corresponding to the loss of stable neutral molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of NMR data, the following standardized numbering system for the quinoline ring is used.

Caption: Atom numbering scheme for this compound.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and two exchangeable, broad signals for the amine and hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality |

|---|---|---|---|

| ~9.5 - 10.5 | Broad Singlet | OH | The acidic proton of the hydroxyl group typically appears as a broad singlet and is exchangeable with D₂O. |

| ~8.60 | Singlet | H2 | Positioned between the electronegative nitrogen (N1) and the C3-OH, this proton is significantly deshielded. |

| ~7.85 | Singlet | H4 | Similar to H2, this proton is deshielded by the adjacent ring nitrogen. |

| ~7.60 | Doublet | H5 | Experiences standard aromatic coupling from H7. |

| ~7.25 | Doublet | H8 | Experiences standard aromatic coupling from H7. |

| ~7.05 | Doublet of Doublets | H7 | Coupled to both H5 and H8. Its chemical shift is influenced by the ortho-amino group. |

| ~5.50 | Broad Singlet | NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange; signal disappears upon D₂O shake.[4] |

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Causality |

|---|---|---|

| ~155.0 | C3 | Directly attached to the electronegative oxygen atom, causing a significant downfield shift. |

| ~148.5 | C6 | Attached to the nitrogen of the amino group, leading to a downfield shift. |

| ~145.0 | C8a | Quaternary carbon at the ring junction, typically found in this region for quinolines.[5] |

| ~142.0 | C2 | Adjacent to the ring nitrogen, resulting in deshielding. |

| ~131.0 | C4a | Quaternary carbon at the second ring junction. |

| ~128.5 | C8 | Aromatic CH carbon. |

| ~125.0 | C5 | Aromatic CH carbon. |

| ~121.0 | C7 | Aromatic CH carbon shielded by the para-amino group. |

| ~110.0 | C4 | Adjacent to the C3-OH group, experiences some shielding. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[6]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Spectral width of -2 to 12 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and aromatic ring systems.

Predicted IR Absorption Data (FTIR-ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Causality |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H and N-H stretch | The overlapping broad signals from hydroxyl and amine N-H stretching are characteristic of molecules containing both groups.[8] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring.[8] |

| 1620 - 1580 | Strong | C=C and C=N ring stretch | These vibrations are characteristic of the quinoline aromatic system. |

| 1500 - 1450 | Medium-Strong | Aromatic ring stretch | Further confirmation of the aromatic core structure. |

| 1350 - 1250 | Strong | C-O stretch (phenol) | The stretching vibration of the C-O bond of the hydroxyl group. |

| 1300 - 1200 | Medium-Strong | C-N stretch (aromatic amine) | The stretching vibration of the C-N bond of the amino group. |

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | Bending vibrations are sensitive to the substitution pattern on the aromatic rings. |

Workflow for IR Spectroscopy

Caption: Standard workflow for FTIR-ATR data acquisition.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (e.g., 32 scans) of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).[6]

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact for a strong signal.

-

Spectrum Collection: Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4000-400 cm⁻¹ range).

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Identity | Causality |

|---|---|---|

| 160 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of C₉H₈N₂O. |

| 132 | [M - CO]⁺ | A common fragmentation pathway for phenols and quinolones is the loss of a neutral carbon monoxide molecule. |

| 131 | [M - HCN]⁺ | Loss of hydrogen cyanide is a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds. |

| 104 | [C₇H₆N]⁺ | Subsequent fragmentation of the [M - CO]⁺ ion. |

Proposed Fragmentation Pathway

The high-energy electron impact in EI-MS induces fragmentation, which can be rationalized as follows.

Caption: Predicted major fragmentation pathways for this compound under EI conditions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the ion source. For a stable solid, a direct insertion probe (DIP) is often used.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides sufficient energy to generate the molecular ion and induce reproducible fragmentation.[6]

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure. High-Resolution Mass Spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments, providing definitive confirmation of the molecular formula.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 6-Aminoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS Number: 99513-22-1), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and the specific arrangement of the amino and hydroxyl groups on this derivative presents unique opportunities for developing novel therapeutic agents. Due to the limited specific peer-reviewed literature on this exact molecule, this document integrates data from chemical suppliers with established principles of quinoline chemistry to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted quinoline, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and antimalarial effects[1][2][3]. The strategic placement of an amino group at the 6-position and a hydroxyl group at the 3-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for chemical synthesis and a candidate for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99513-22-1 | [4][5][6] |

| Molecular Formula | C₉H₈N₂O | [4][5] |

| Molecular Weight | 160.17 g/mol | [4][5][6] |

| Appearance | Yellow to Brown Solid | |

| Purity | ≥95% | |

| InChI Key | QIGLCOODUDSVQH-UHFFFAOYSA-N | |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible and efficient route can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis, followed by standard functional group interconversions[3]. The following protocol is a proposed, logical pathway for its preparation.

Causality in Experimental Design:

The choice of a multi-step synthesis starting from a readily available substituted aniline is strategic. The Conrad-Limpach reaction allows for the controlled formation of the quinolone core, specifically yielding a 4-quinolone, which can then be functionalized. Subsequent nitration is directed by the existing activating/deactivating groups, and the final reduction and potential tautomerization yield the desired product. This approach offers control over isomer formation, a critical consideration in heterocyclic chemistry.

Proposed Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 99513-22-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 6. CAS:99513-22-1, 6-氨基喹啉-3-醇-毕得医药 [bidepharm.com]

6-Aminoquinolin-3-ol solubility in different solvents

An In-depth Technical Guide to the Solubility of 6-Aminoquinolin-3-ol for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's bioavailability and overall therapeutic potential.[1] Low solubility can lead to erratic absorption, diminished efficacy, and an increased risk of toxicity, making its early assessment a cornerstone of modern drug development.[2]

This compound, a member of the quinoline family, represents a scaffold of significant interest due to the diverse biological activities exhibited by its chemical relatives, including anticancer, antimalarial, and antiviral properties.[3][4] Understanding the solubility of this specific derivative is paramount for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers, providing both a theoretical framework and practical methodologies for characterizing the solubility of this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, its solubility profile is dictated by the contributions of its quinoline core and its functional group substituents: an amino group (-NH2) and a hydroxyl group (-OH).

-

The Quinoline Core: The bicyclic aromatic structure of the quinoline ring is inherently nonpolar and hydrophobic, which tends to limit solubility in aqueous solutions.[5] The rigid nature of this ring system also contributes to high crystal lattice energy, requiring more energy to break the solid-state interactions for dissolution to occur.[6]

-

Amino and Hydroxyl Substituents: The presence of the amino and hydroxyl groups introduces polarity and the capacity for hydrogen bonding.[5] These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents. This is expected to enhance the solubility of this compound in polar media compared to unsubstituted quinoline.[5]

-

pH-Dependent Solubility: this compound is an ionizable molecule. The amino group is basic and will be protonated at acidic pH, forming a more soluble cationic species.[6] Conversely, the hydroxyl group is weakly acidic and can be deprotonated at basic pH to form a more soluble anionic species. Consequently, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium, with higher solubility anticipated in both acidic and basic solutions compared to neutral pH.[6][7]

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the principles outlined above and data from structurally related molecules, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino and hydroxyl groups can form hydrogen bonds with the solvent, but the hydrophobic quinoline core may limit high solubility, especially in water.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system.[5] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[5] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility is expected to increase at pH values where the amino group is protonated (acidic pH) or the hydroxyl group is deprotonated (basic pH).[5][6] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution. The shake-flask method is the most reliable technique for its determination.[8][9]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. It is crucial to add enough solid to form a suspension but not so much as to alter the properties of the solvent.[8]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1] A calibration curve with known concentrations of the compound should be used for accurate quantification.

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates from a supersaturated solution. It is often used in early drug discovery for high-throughput screening (HTS) due to its speed and lower compound requirement.[1][2]

Methodology: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[2]

-

Serial Dilution: Add serial dilutions of the DMSO stock solution to an aqueous buffer in a microplate format.[2]

-

Precipitation Monitoring: Observe the formation of precipitate over a defined period (e.g., 1-2 hours). This can be detected by light scattering (nephelometry) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[1][2]

-

Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

The following diagram illustrates the kinetic solubility workflow.

Caption: Workflow for kinetic solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and detailed protocols for its experimental determination. The presence of both a hydrophobic quinoline core and polar amino and hydroxyl groups suggests a nuanced solubility profile that will be highly dependent on the solvent system and pH. The shake-flask method remains the gold standard for obtaining definitive thermodynamic solubility data, which is crucial for lead optimization and formulation development. Kinetic solubility assays offer a valuable high-throughput alternative for early-stage screening.

It is strongly recommended that researchers working with this compound perform empirical solubility studies using the methodologies described herein. The resulting data will be invaluable for interpreting biological assay results, guiding formulation strategies, and ultimately advancing the potential of this compound as a therapeutic agent.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

Stability and Degradation Pathways of 6-Aminoquinolin-3-ol: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Aminoquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its intrinsic stability and potential degradation pathways is critical for its development, formulation, and storage. While specific degradation data for this molecule is not extensively documented in publicly available literature, its structure, featuring a quinoline core substituted with both an amino and a hydroxyl group, allows for a robust, predictive analysis based on established chemical principles and data from analogous structures. This guide provides a comprehensive overview of the predicted stability profile of this compound, details its likely degradation pathways under various stress conditions, and presents detailed, field-proven protocols for systematically evaluating its stability in a laboratory setting. The methodologies outlined herein are designed to meet the rigorous standards of regulatory bodies and to provide the foundational knowledge required for successful drug development and material handling.

Introduction and Physicochemical Profile

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. Forced degradation studies are an essential component of the drug development process, providing crucial insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1] These studies help to establish degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[2]

This compound possesses three key structural features that dictate its chemical reactivity and stability:

-

The Quinoline Ring System: A heterocyclic aromatic system known to be susceptible to photodegradation and certain oxidative reactions.[3]

-

The Phenolic Hydroxyl Group (-OH): This electron-donating group activates the aromatic ring, making it highly susceptible to oxidation. Phenols can be oxidized to form quinone-type structures.

-

The Aromatic Amino Group (-NH₂): Like the hydroxyl group, this is a powerful activating group that significantly increases the electron density of the ring system, predisposing the molecule to electrophilic attack and oxidative degradation.[4]

Given these features, this compound is predicted to be most sensitive to oxidative and photolytic stress. Its stability under hydrolytic and thermal conditions is expected to be higher, though not absolute.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be predicted under standard forced degradation conditions.

Oxidative Degradation

Oxidation is anticipated to be the primary degradation pathway for this compound due to the presence of the electron-rich aminophenol system. The reaction is likely to proceed via the formation of radical intermediates or through direct two-electron oxidation to form highly reactive quinone-imine or quinone-diimine species.[4]

Plausible Mechanisms:

-

Oxidation to Quinone-Imine: The aminophenol moiety can be readily oxidized to form a quinone-imine structure. This is a common pathway for compounds containing this functional group.

-

Dimerization and Polymerization: The initial oxidation products, particularly radical cations or quinone-imines, are often highly reactive and can undergo subsequent dimerization or polymerization reactions, leading to the formation of complex colored degradants.[4]

-

Ring Opening: Under harsh oxidative conditions, cleavage of the aromatic rings could occur, though this typically requires more aggressive reagents than those used in standard pharmaceutical stress testing (e.g., 3% H₂O₂).

The pH of the medium is expected to significantly influence the rate and mechanism of oxidation.[4]

References

A Theoretical and Computational Guide to the Electronic Properties of 6-Aminoquinolin-3-ol

Abstract

6-Aminoquinolin-3-ol is a heterocyclic aromatic compound of significant interest due to the versatile biological activities inherent in the quinoline scaffold.[1][2] Its derivatives are explored for a wide range of pharmacological applications, including anticancer, antimalarial, and antibacterial agents.[3] Understanding the fundamental electronic properties of this core structure is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the electronic characteristics of this compound through the lens of quantum chemical calculations, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We dissect the molecule's structural and electronic landscape, including its frontier molecular orbitals, charge distribution, and simulated electronic spectra, to provide a foundational framework for future research and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known for a broad spectrum of pharmacological activities.[4][5] The electronic nature of the quinoline core, characterized by its aromaticity and the presence of a nitrogen heteroatom, allows for diverse molecular interactions, making it a valuable building block in drug discovery.[1][2] The introduction of substituents, such as the amino (-NH2) and hydroxyl (-OH) groups in this compound, significantly modulates these electronic properties, influencing the molecule's reactivity, stability, and potential biological targets.[6]

Theoretical studies offer a powerful, cost-effective approach to elucidate these properties at the atomic level. By employing computational methods like Density Functional Theory (DFT), we can predict molecular geometries, orbital energies, and reactivity patterns with high accuracy, guiding synthetic efforts and biological evaluations.[7][8]

Theoretical Framework and Computational Protocol

To investigate the electronic properties of this compound, a systematic computational protocol is essential. This ensures reproducibility and provides a robust basis for our analysis.

The Choice of Method: Density Functional Theory (DFT)

DFT has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[7][8] It calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.

-

Why DFT? For molecules like this compound, DFT accurately predicts key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the distribution of electron density, and molecular electrostatic potential.[9][10] These parameters are crucial for understanding chemical reactivity and intermolecular interactions.[11]

-

Functional and Basis Set Selection: The choice of the functional and basis set is critical for reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide excellent results for a variety of organic systems.[9][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are crucial for describing anions and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for anisotropy in the electron distribution, which is essential for accurately modeling bonding.[13]

-

Computational Workflow Protocol

The following step-by-step protocol outlines the computational procedure for analyzing this compound.

-

Initial Structure Generation: A 2D or 3D structure of this compound is created using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent electronic property calculations depend on an accurate molecular geometry.[9] The optimization is performed using the selected DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[9]

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties:

-

Frontier Molecular Orbitals (HOMO, LUMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Mulliken Population Analysis for atomic charges.

-

-

Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method provides information about electronic transitions and their corresponding excitation energies and oscillator strengths.[7]

Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

Caption: A standard workflow for the theoretical analysis of molecular electronic properties.

Results and Discussion: Electronic Landscape

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[11]

-

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, particularly the amino group and the quinoline ring system, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is likely distributed over the electron-deficient parts of the aromatic system, suggesting these are the sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[10][11] Molecules with a small gap are more polarizable and are often referred to as "soft molecules."[11] This gap is also a measure of electron conductivity and can be used to predict bioactivity arising from intramolecular charge transfer (ICT).[10]

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| ΔE (Gap) | ELUMO - EHOMO | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity.[9][11] |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[14] It plots the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. In this compound, these are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

-

Blue Regions (Positive Potential): These areas are electron-poor (due to the influence of nearby electronegative atoms) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group and the amino group.[9]

Visualization: FMO and Reactivity

The relationship between FMOs and molecular reactivity can be visualized as follows.

Caption: The role of Frontier Molecular Orbitals in determining chemical reactivity.

Potential Applications in Drug Development

The theoretical insights into the electronic properties of this compound have direct implications for drug design and development.

-

Structure-Activity Relationship (SAR) Studies: By understanding which parts of the molecule are electron-rich or electron-poor, chemists can make targeted modifications to enhance binding affinity to biological targets. For instance, modifying regions identified as electron-donating (HOMO localization) could improve interactions with electron-accepting sites on a target protein.

-

Metabolic Stability Prediction: The MEP map can help identify sites prone to metabolic attack. Regions with high negative potential are often susceptible to oxidation by cytochrome P450 enzymes. This knowledge can guide the design of derivatives with improved metabolic stability.

-

Pharmacophore Modeling: The calculated electronic features (e.g., hydrogen bond donor/acceptor sites from MEP) serve as critical inputs for developing pharmacophore models, which are essential for virtual screening and identifying new lead compounds.[5]

Conclusion

This guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound. Through the application of Density Functional Theory, we can construct a detailed picture of the molecule's reactivity, stability, and electrostatic character. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides actionable insights for medicinal chemists and drug development professionals. These computational approaches are invaluable for guiding the synthesis of novel quinoline derivatives with tailored electronic properties, ultimately accelerating the discovery of new therapeutic agents.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Aminoquinolin-3-ol Derivatives: A Comprehensive Guide for Researchers

Introduction: The Significance of the 6-Aminoquinolin-3-ol Scaffold in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among the vast array of quinoline derivatives, the this compound framework has emerged as a particularly valuable pharmacophore in the pursuit of novel therapeutic agents. This unique arrangement of a hydrogen-bond donating hydroxyl group and a basic amino group on the quinoline ring system imparts favorable physicochemical properties for molecular recognition and interaction with various biological targets.

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. They have been investigated as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer.[2][3] The ability of these compounds to modulate kinase activity makes them promising candidates for the development of targeted anticancer therapies.[4][5][6] Furthermore, the quinoline scaffold is implicated in the development of agents targeting neurodegenerative diseases, with some derivatives showing potential as neuroprotective agents.[7] The diverse biological activities of aminoquinolines also extend to their roles as anticancer adjuvants, enhancing the efficacy of existing chemotherapeutic agents.[8]

This comprehensive guide provides an in-depth exploration of the synthesis of this compound and its derivatives. We will delve into a robust synthetic strategy, present detailed experimental protocols, and discuss the characterization of these valuable compounds, empowering researchers to leverage this versatile scaffold in their drug discovery endeavors.

Strategic Approach to the Synthesis of this compound

A logical and efficient synthetic route to this compound involves a multi-step process commencing with the construction of a suitably substituted quinoline core, followed by functional group transformations. The Friedländer annulation stands out as a powerful and versatile method for the initial quinoline ring synthesis.[9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9]

Our proposed synthetic strategy, outlined below, begins with the Friedländer synthesis to construct a 3-hydroxy-6-nitroquinoline intermediate. The nitro group serves as a masked form of the desired amino group, allowing for its introduction at a later stage. The final step involves the reduction of the nitro functionality to afford the target this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 3-Hydroxy-6-nitroquinoline via Friedländer Annulation

The Friedländer synthesis offers a direct route to the quinoline core.[4] In this protocol, we utilize a domino nitro reduction-Friedländer heterocyclization, which allows for the use of more readily available starting materials.[4]

Reaction Principle: This one-pot reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes an acid- or base-catalyzed condensation with ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration yield the desired quinoline derivative.

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Materials:

-

2-Amino-5-nitrobenzaldehyde

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-ethoxycarbonyl-6-nitroquinolin-3-ol.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated by heating in an acidic or basic aqueous solution to afford 3-hydroxy-6-nitroquinoline.

Data Presentation: Reaction Parameters

| Parameter | Value |

| Starting Material | 2-Amino-5-nitrobenzaldehyde |

| Reagent | Ethyl acetoacetate |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | Moderate to good |

Part 2: Reduction of 3-Hydroxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods can be employed for this transformation; a common and effective method utilizes tin(II) chloride.[10]

Reaction Principle: Tin(II) chloride is a mild and selective reducing agent for the conversion of aromatic nitro compounds to their corresponding amines. The reaction is typically carried out in an acidic medium.

Materials:

-

3-Hydroxy-6-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol (solvent)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3-hydroxy-6-nitroquinoline (1 equivalent) in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a broad singlet for the amino protons, and a singlet for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11] Key expected peaks include:

-

N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[11]

-

O-H stretching vibration of the hydroxyl group (a broad band in the region of 3200-3600 cm⁻¹).[11]

-

C=C and C=N stretching vibrations of the quinoline ring (in the region of 1500-1650 cm⁻¹).[12]

-

C-N and C-O stretching vibrations (in the fingerprint region).[13]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₉H₈N₂O (160.17 g/mol ).[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development: A Field-Proven Perspective

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of derivatives with potential therapeutic applications.

As Kinase Inhibitors: The amino and hydroxyl groups of this compound can serve as key hydrogen bond donors and acceptors for interaction with the hinge region of protein kinases.[2] Derivatization at the amino group or the quinoline ring can be used to introduce functionalities that occupy other pockets of the ATP-binding site, leading to potent and selective kinase inhibitors. These compounds have shown promise in targeting kinases implicated in various cancers.[15]

In Neurodegenerative Diseases: Quinoline derivatives have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[16] The ability of the this compound scaffold to chelate metal ions and modulate oxidative stress may contribute to its neuroprotective effects.

As Anticancer Agents: Beyond kinase inhibition, this compound derivatives can exhibit anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] The planar quinoline ring system can intercalate with DNA, leading to cytotoxic effects in cancer cells.[4]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery. The outlined synthetic strategy, centered around the robust Friedländer annulation, offers a reliable and adaptable route to this valuable scaffold. The detailed protocols and characterization guidelines provided herein are intended to facilitate the work of researchers in medicinal chemistry and drug development.

Future efforts in this area will likely focus on the design and synthesis of novel libraries of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies and the application of computational modeling will undoubtedly accelerate the discovery of new drug candidates based on this promising molecular framework. The versatility of the this compound scaffold ensures its continued importance in the ongoing quest for innovative therapies for a range of human diseases.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

Application Notes & Protocols: 6-Aminoquinolin-3-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This document provides detailed application notes and protocols concerning 6-aminoquinolin-3-ol, a bifunctional heterocyclic intermediate. Possessing both a nucleophilic amino group and a phenolic hydroxyl group, this molecule offers dual reaction sites, making it a highly valuable building block for creating complex pharmaceutical agents, particularly in the domain of kinase inhibitors.[3][4] While less documented than some of its isomers, its synthetic utility is significant. This guide presents a plausible and robust synthetic route to this compound and demonstrates its application in the synthesis of a diarylurea-based kinase inhibitor scaffold, providing researchers with the foundational knowledge to leverage this intermediate in drug discovery programs.

Introduction: The Strategic Importance of the Quinoline Scaffold

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a "privileged scaffold" in drug development.[2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal anchor for pharmacophores targeting enzymes and receptors. This has led to the development of numerous FDA-approved drugs containing the quinoline core.[4]

This compound is particularly noteworthy due to its bifunctional nature:

-

The 6-amino group: Provides a key nucleophilic site for forming amide, sulfonamide, or urea linkages, which are critical for anchoring to the hinge region of many protein kinases.

-

The 3-hydroxyl group: Can act as a hydrogen bond donor/acceptor or serve as a handle for introducing ether linkages, allowing for modulation of solubility, metabolic stability, and target engagement.

This combination allows for the strategic elaboration of molecular complexity, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Safety Information

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Amino-3-hydroxyquinoline |

| CAS Number | 53453-81-7 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Expected to be a solid (e.g., tan or light brown powder) |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Safety & Handling

Directive: Before handling, consult the full Safety Data Sheet (SDS) from the supplier. The following is a summary based on related compounds and is not a substitute for a formal SDS.

-